molecular formula C28H18Br4N2O2 B15135746 9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]- CAS No. 68239-76-9

9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-

Cat. No.: B15135746
CAS No.: 68239-76-9
M. Wt: 734.1 g/mol
InChI Key: MBBKLLKQAYFPGR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Solvent Violet 38 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Solvent Violet 38 may result in the formation of quinones, while reduction may lead to the formation of amines .

Mechanism of Action

The mechanism of action of Solvent Violet 38 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding can alter the structure and function of these molecules, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Solvent Violet 38 is unique in its chemical structure and properties, which make it particularly suitable for certain applications. Similar compounds include:

These compounds share some similarities in their applications but differ in their chemical structures and specific uses.

Properties

CAS No.

68239-76-9

Molecular Formula

C28H18Br4N2O2

Molecular Weight

734.1 g/mol

IUPAC Name

1,4-bis(2,6-dibromo-4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C28H18Br4N2O2/c1-13-9-17(29)25(18(30)10-13)33-21-7-8-22(34-26-19(31)11-14(2)12-20(26)32)24-23(21)27(35)15-5-3-4-6-16(15)28(24)36/h3-12,33-34H,1-2H3

InChI Key

MBBKLLKQAYFPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4Br)C)Br)C(=O)C5=CC=CC=C5C3=O)Br

Origin of Product

United States

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